N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][
Overview
Description
“N N-Bis-[®-1-phenylethyl]dibenzo[D F][” is a laboratory chemical used in the synthesis of substances . It is also known by other names such as “(R,R)-N-(5,7-Diox-6-phosphadibenzo[a,c]cyclohepten-6-yl)bis(1-phenylethyl)amine”, “O,O′-(2,2′-Biphenyldiyl) N,N-bis[®-1-phenylethyl]phosphoramidite”, and "BIPOL-A1®" .
Molecular Structure Analysis
The empirical formula of “N N-Bis-[®-1-phenylethyl]dibenzo[D F][” is C28H26NO2P, and its molecular weight is 439.49 g/mol . The SMILES string representation of its structure isCC@@Hc1ccccc1)P2Oc3ccccc3-c4ccccc4O2)c5ccccc5
. Physical And Chemical Properties Analysis
“N N-Bis-[®-1-phenylethyl]dibenzo[D F][” has a melting point of 99-102 °C .Scientific Research Applications
- N,N-Bis-[®-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine can serve as a catalyst in the asymmetric hydrovinylation of 1,3-dienes . This reaction is valuable for synthesizing chiral vinyl compounds, which find applications in organic synthesis and drug discovery.
- Copper-catalyzed 1,4-asymmetric conjugate addition reactions using this compound have been explored. These reactions allow the enantioselective formation of C-C bonds, which is crucial in medicinal chemistry and natural product synthesis .
- Although not directly related to N,N-Bis-[®-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine, the dibenzo[b,f]oxepine skeleton shares similarities. Researchers have synthesized biphenylmethoxydibenzo[b,f]oxepine derivatives with azo bonds, which have potential as microtubule inhibitors .
- The compound’s structure provides a concise method for constructing derivatives containing the dibenzo[b,f]oxepine skeleton. These derivatives may have applications in drug design and materials science .
Asymmetric Hydrovinylation of 1,3-Dienes
1,4-Asymmetric Conjugate Addition of 3-Substituted Cyclohexenones
Photoswitchable Fluorinated Dibenzo[b,f]oxepine Derivatives
Building Blocks for Dibenzo[b,f]oxepine Derivatives
Safety and Hazards
Mechanism of Action
Target of Action
It is used in asymmetric hydrovinylation of 1,3-diene and in the 1,4-asymmetric conjugate addition of 3-substituted cyclohexenones catalyzed by copper . These reactions suggest that the compound may interact with dienes and cyclohexenones as part of its mechanism of action.
Mode of Action
The compound is used as a catalyst in asymmetric hydrovinylation of 1,3-diene . Hydrovinylation is a process where a hydrogen atom and a vinyl group are added across a carbon-carbon double bond. The compound is also used in the 1,4-asymmetric conjugate addition of 3-substituted cyclohexenones catalyzed by copper . In this reaction, the compound likely facilitates the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound in a manner that generates a new chiral center.
Result of Action
The primary result of the action of N,N-Bis-[®-1-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine is the facilitation of asymmetric hydrovinylation and 1,4-asymmetric conjugate addition reactions . These reactions are important in the synthesis of complex organic molecules, including potential pharmaceuticals and other biologically active compounds.
properties
IUPAC Name |
N,N-bis[(1R)-1-phenylethyl]benzo[d][1,3,2]benzodioxaphosphepin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26NO2P/c1-21(23-13-5-3-6-14-23)29(22(2)24-15-7-4-8-16-24)32-30-27-19-11-9-17-25(27)26-18-10-12-20-28(26)31-32/h3-22H,1-2H3/t21-,22-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISGHECLGYELKD-FGZHOGPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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